Tetraisopropyl Difluoromethylenebisphosphonate
Overview
Description
Tetraisopropyl difluoromethylenediphosphonate is an organophosphorus compound with the molecular formula C13H28F2O6P2 It is known for its unique chemical structure, which includes two fluorine atoms and four isopropyl groups attached to a methylenediphosphonate backbone
Mechanism of Action
Target of Action
Tetraisopropyl difluoromethylenediphosphonate is a type of bisphosphonate . Bisphosphonates primarily target osteoclasts, which are cells that resorb bone . They attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption .
Mode of Action
The mode of action of bisphosphonates, including tetraisopropyl difluoromethylenediphosphonate, involves inhibiting osteoclastic bone resorption . When osteoclasts begin to resorb bone that is impregnated with bisphosphonate, the bisphosphonate released during resorption impairs the ability of the osteoclasts to form the ruffled border, adhere to the bony surface, and produce the protons necessary for continued bone resorption . Bisphosphonates also reduce osteoclast activity by decreasing osteoclast progenitor development and recruitment and by promoting osteoclast apoptosis .
Biochemical Pathways
The biochemical pathways affected by bisphosphonates involve bone resorption and formation. In normal bone remodeling, bone resorption and formation are coupled. Changes in resorption drive formation, so when bone resorption decreases, bone formation also decreases .
Pharmacokinetics
Bisphosphonates in general have a similar pharmacokinetic profile . They have low oral bioavailability, distribute quickly to bone surfaces or are eliminated in urine, and have a long bone-surface half-life .
Result of Action
The result of the action of bisphosphonates is a decrease in bone resorption, leading to an overall increase in bone mass and strength . This can be beneficial in conditions such as osteoporosis, where bone resorption is abnormally high .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraisopropyl difluoromethylenediphosphonate can be synthesized through a multi-step process. One common method involves the reaction of tetraisopropyl methylenediphosphonate with sodium hexamethyldisilazane in tetrahydrofuran, followed by the addition of N-fluorobis(benzenesulfon)imide . The reaction conditions typically involve low temperatures and controlled environments to ensure high yields and purity.
Industrial Production Methods: Industrial production of tetraisopropyl difluoromethylenediphosphonate often involves scaling up the laboratory synthesis methods. The process requires precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, to achieve consistent product quality. The use of advanced purification techniques, such as vacuum distillation and recrystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Tetraisopropyl difluoromethylenediphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be employed for substitution reactions.
Major Products: The major products formed from these reactions include various phosphonic acids, phosphine derivatives, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tetraisopropyl difluoromethylenediphosphonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Tetraisopropyl methylenediphosphonate: Similar in structure but lacks the fluorine atoms, resulting in different chemical properties and reactivity.
Titanium isopropoxide: Another organophosphorus compound with isopropyl groups, but it contains titanium instead of phosphorus.
Uniqueness: Tetraisopropyl difluoromethylenediphosphonate is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. These properties include increased stability, enhanced reactivity, and improved bioavailability compared to similar compounds.
Properties
IUPAC Name |
2-[[di(propan-2-yloxy)phosphoryl-difluoromethyl]-propan-2-yloxyphosphoryl]oxypropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28F2O6P2/c1-9(2)18-22(16,19-10(3)4)13(14,15)23(17,20-11(5)6)21-12(7)8/h9-12H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZWQCNFQZUTJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(F)(F)P(=O)(OC(C)C)OC(C)C)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28F2O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471119 | |
Record name | tetraisopropyl difluoromethylenediphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78715-59-0 | |
Record name | P,P,P′,P′-Tetrakis(1-methylethyl) P,P′-(difluoromethylene)bis[phosphonate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78715-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tetraisopropyl difluoromethylenediphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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